

(Rac)-MGV354: A Technical Guide for Researchers

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Compound of Interest		
Compound Name:	(Rac)-MGV354	
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(Rac)-MGV354 is a potent, racemic small molecule activator of soluble guanylate cyclase (sGC), an enzyme pivotal in the nitric oxide (NO) signaling pathway. This document provides a comprehensive technical overview of its chemical properties, synthesis, mechanism of action, and key experimental data, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and Properties

(Rac)-MGV354 is the racemic mixture of the two enantiomers of MGV354. Its chemical structure and fundamental properties are summarized below.



Property	Value	Reference
IUPAC Name	(Rac)-1-(6-(3-((4-(1- (cyclopropanecarbonyl)piperidi n-4-yl)-2- methylphenyl)amino)-2,3- dihydro-1H-inden-4-yl)pyridin- 2-yl)-5-methyl-1H-pyrazole-4- carboxylic acid	[1]
Molecular Formula	C35H37N5O3	[2][3]
Molecular Weight	575.7 g/mol	[2][3]
CAS Number	1852495-86-3	[2][3]
Appearance	Solid	[3]
Solubility	DMSO	[2]

Synthesis

The synthesis of the enantiomerically pure (S)-MGV354 has been reported by Ehara et al. in the Journal of Medicinal Chemistry. As **(Rac)-MGV354** is the racemic mixture, a non-stereoselective variation of this synthesis or a separate racemic synthesis would be employed. The synthesis involves a multi-step sequence culminating in the coupling of key intermediates.

Note: The detailed, step-by-step synthesis protocol for (S)-MGV354 is available in the supporting information of the cited publication. Researchers should refer to this for precise experimental conditions, reagent quantities, and purification methods.[1]

Mechanism of Action: Activation of Soluble Guanylate Cyclase

(Rac)-MGV354 functions as an activator of soluble guanylate cyclase (sGC), a key enzyme in the nitric oxide (NO) signaling pathway. This pathway plays a crucial role in various physiological processes, including vasodilation, neurotransmission, and inhibition of platelet aggregation.



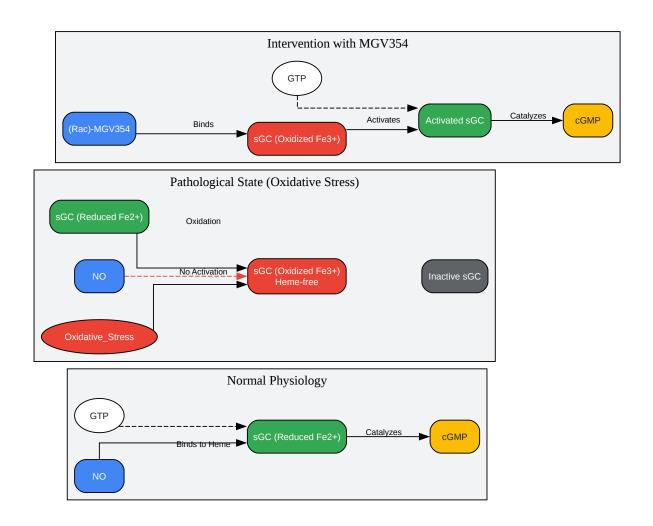




Under normal physiological conditions, NO binds to the ferrous (Fe²⁺) heme group of sGC, triggering a conformational change that activates the enzyme to produce cyclic guanosine monophosphate (cGMP) from guanosine triphosphate (GTP). However, in disease states associated with oxidative stress, the heme iron can be oxidized to the ferric (Fe³⁺) state, rendering sGC insensitive to NO.

MGV354 exhibits a preference for this oxidized, heme-free form of sGC. By binding to the enzyme, it allosterically induces a conformational change that restores its catalytic activity, leading to increased cGMP production even in the absence of NO. This makes (Rac)-MGV354 a promising therapeutic agent for conditions characterized by impaired NO signaling.





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Figure 1. Mechanism of sGC activation by (Rac)-MGV354.

Biological Activity and Pharmacological Data



The biological activity of MGV354 has been characterized through various in vitro and in vivo studies.

In Vitro Potency

The potency of MGV354 as an sGC activator has been determined in different cell lines.

Cell Line	EC50 (nM)	Reference
СНО	<0.5	[2][3]
GTM-3 E	5	[2][3]

Binding Affinity to sGC

Binding studies have demonstrated that MGV354 preferentially binds to the oxidized form of sGC.

sGC State	Kd (μM)	Bmax	Reference
Oxidized	0.49	4340	[4]
Reduced	0.15	630	[4]

These data indicate a 7-fold greater maximal binding (Bmax) to the oxidized sGC compared to the reduced form.[4]

Preclinical and Clinical Development

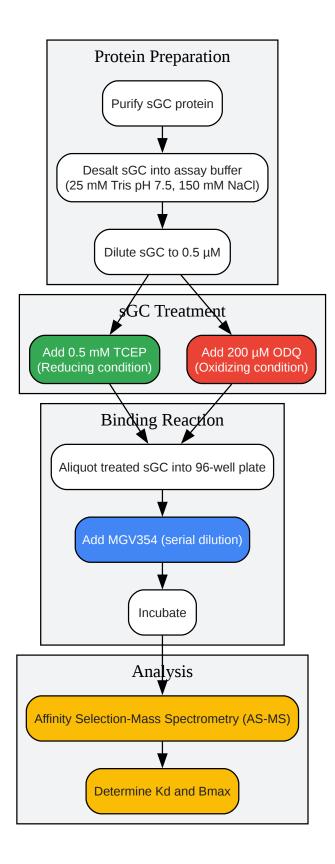
(Rac)-MGV354 was investigated as a potential topical treatment for glaucoma due to its ability to lower intraocular pressure (IOP) in preclinical models.[4][5] A clinical trial (NCT02743780) was conducted to evaluate its safety, tolerability, and efficacy in patients with ocular hypertension or glaucoma.[6] While the compound demonstrated a good safety profile, it did not show a statistically significant effect in lowering IOP in humans compared to the vehicle.[7] Subsequent research has focused on understanding the metabolic differences between preclinical species and humans to explain this discrepancy.



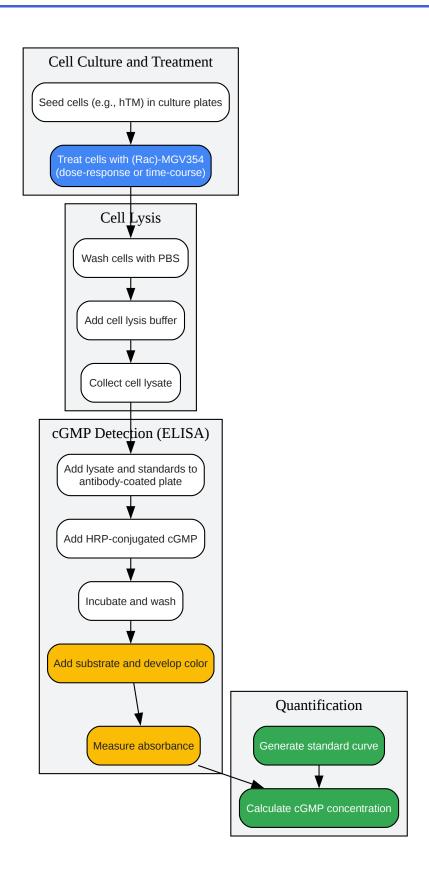
Key Experimental Protocols sGC Binding Assay (Affinity Selection-Mass Spectrometry)

This protocol outlines the method used to determine the binding affinity of MGV354 to soluble guanylate cyclase.









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